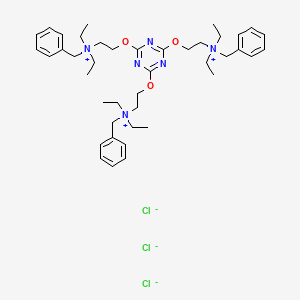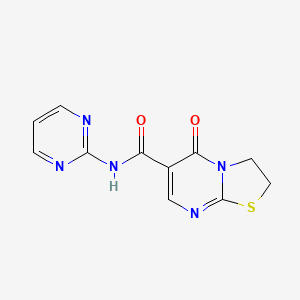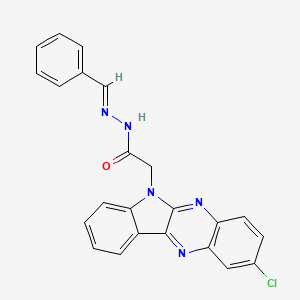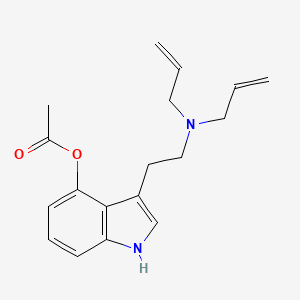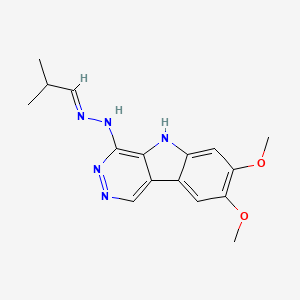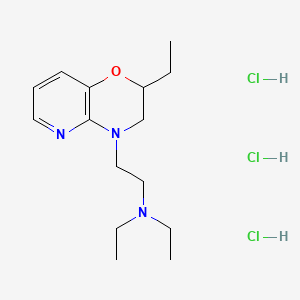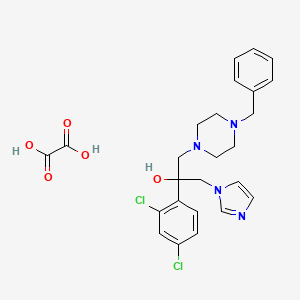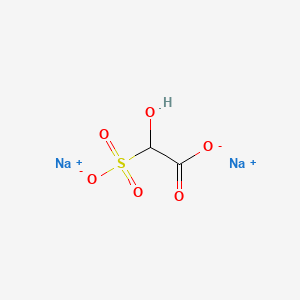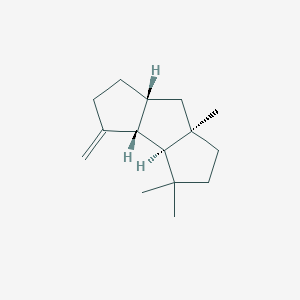
(+)-Capnellene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Capnellene is a naturally occurring sesquiterpene hydrocarbon that has been isolated from marine organisms, particularly soft corals. It is known for its unique structure and potential biological activities, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Capnellene involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor under acidic conditions, followed by various functional group transformations to achieve the desired structure. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic organic chemistry may lead to more efficient industrial-scale production methods in the future.
化学反应分析
Types of Reactions
(+)-Capnellene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
科学研究应用
Chemistry: It serves as a model compound for studying sesquiterpene synthesis and reactivity.
Biology: Research has shown that (+)-Capnellene exhibits antimicrobial and anti-inflammatory properties, making it a candidate for further biological studies.
Medicine: Its potential therapeutic effects are being explored, particularly in the development of new drugs.
Industry: this compound and its derivatives may find applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of (+)-Capnellene involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence inflammatory and microbial pathways.
相似化合物的比较
(+)-Capnellene can be compared with other sesquiterpenes, such as:
(-)-Capnellene: The enantiomer of this compound, which may exhibit different biological activities.
Farnesene: Another sesquiterpene with similar structural features but different biological properties.
Bisabolene: A sesquiterpene with comparable chemical reactivity but distinct applications.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which differentiate it from other similar compounds.
属性
CAS 编号 |
123808-89-9 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC 名称 |
(3aR,3bR,6aR,7aR)-4,4,6a-trimethyl-3-methylidene-1,2,3a,3b,5,6,7,7a-octahydrocyclopenta[a]pentalene |
InChI |
InChI=1S/C15H24/c1-10-5-6-11-9-15(4)8-7-14(2,3)13(15)12(10)11/h11-13H,1,5-9H2,2-4H3/t11-,12-,13-,15-/m1/s1 |
InChI 键 |
YZTNUNFLAAHBMK-RGCMKSIDSA-N |
手性 SMILES |
C[C@]12CCC([C@H]1[C@H]3[C@@H](C2)CCC3=C)(C)C |
规范 SMILES |
CC1(CCC2(C1C3C(C2)CCC3=C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




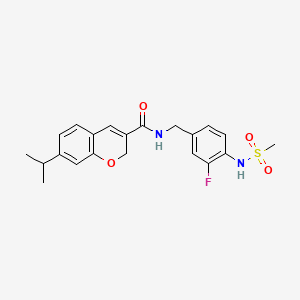
![bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)
